
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Overview
Description
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (CAS: 1432312-58-7) is a tetrahydroquinoline derivative featuring a carboxylic acid group at position 6 and methyl substituents at positions 2, 2, and 4 of the heterocyclic ring . It is synthesized as a structural analog of helquinoline, a natural alkaloid, with modifications aimed at enhancing stability and bioactivity . The compound’s synthesis typically involves cyclization and functionalization steps, as demonstrated in the preparation of related tetrahydroquinoline derivatives via coupling reactions and hydrolysis .
Mechanism of Action
Mode of Action
It is known that quinoline derivatives, such as this compound, have the potential to function as powerful antioxidants .
Biochemical Pathways
It is suggested that quinoline derivatives can potentially counteract oxidative damage, which could be significantly helpful in neuroprotection .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Based on its antioxidant potential, it may help in mitigating oxidative stress .
Action Environment
It is recommended to store the compound in a dark place, sealed in dry conditions, at room temperature for optimal stability .
Biochemical Analysis
Biochemical Properties
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with NADPH-generating enzymes and chaperones, enhancing their activity and contributing to the antioxidant defense system . The compound’s antioxidant properties are significant in reducing oxidative stress and normalizing chaperone activity, which is essential for maintaining cellular homeostasis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by enhancing the antioxidant system, reducing oxidative stress, and normalizing chaperone activity . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to upregulate the mRNA expression levels of antioxidant genes and factors such as Nrf2 and Foxo1, which play critical roles in cellular defense mechanisms .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to NADPH-generating enzymes and chaperones, enhancing their activity and contributing to the antioxidant defense system . The compound also inhibits apoptosis by normalizing chaperone activity and reducing oxidative stress . Additionally, it upregulates the expression of antioxidant genes and factors, further enhancing its protective effects on cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has been shown to be stable under various conditions, maintaining its antioxidant properties and effectiveness in reducing oxidative stress over extended periods . Long-term studies have demonstrated that it continues to enhance the antioxidant defense system and normalize chaperone activity, contributing to sustained cellular protection .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of the compound result in more significant reductions in oxidative stress and greater enhancements in antioxidant enzyme activities . At very high doses, there may be potential toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the antioxidant defense system. It interacts with NADPH-generating enzymes, enhancing their activity and contributing to the reduction of oxidative stress . The compound’s involvement in these pathways is crucial for maintaining cellular homeostasis and protecting cells from oxidative damage .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its effectiveness. The compound is transported via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . This targeted distribution is crucial for maximizing its antioxidant effects and protecting cells from oxidative stress .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its antioxidant effects. The compound’s targeting signals and post-translational modifications direct it to these compartments, ensuring its effective function . This subcellular localization is critical for its role in enhancing the antioxidant defense system and protecting cells from oxidative damage .
Biological Activity
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (CAS Number: 1432312-58-7) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C12H17N
- Molecular Weight : 191.18 g/mol
- Structural Features : It contains a tetrahydroquinoline core with a carboxylic acid functional group at the 6-position.
Synthesis Methods
Several synthetic pathways have been explored for the production of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline derivatives. Notable methods include:
- Pictet–Spengler Reaction : A classical method for synthesizing tetrahydroquinolines.
- Bischler–Nepieralski Reaction : Another traditional approach that is often used in the synthesis of quinoline derivatives.
Recent advancements have introduced more efficient methods such as:
- Enyne Metathesis
- Diels–Alder Reactions
These methods not only enhance yield but also allow for the introduction of various substituents that can modulate biological activity .
Biological Activity
The biological activity of this compound has been studied in various contexts:
Antitumor Activity
Research indicates that tetrahydroquinoline derivatives exhibit significant antitumor properties. In vitro studies have demonstrated that these compounds can inhibit cell proliferation in several cancer cell lines. For instance:
- Case Study : A study published in MDPI showed that specific tetrahydroquinoline derivatives could induce apoptosis in human cancer cells through the activation of intrinsic apoptotic pathways .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Preliminary studies suggest it possesses activity against both Gram-positive and Gram-negative bacteria.
- Case Study : In one investigation, a series of tetrahydroquinoline derivatives were tested against Staphylococcus aureus and Escherichia coli with promising results indicating potential for development as new antibiotics .
Neuroprotective Effects
Neuroprotective properties have been attributed to certain tetrahydroquinoline derivatives. They may exert protective effects on neuronal cells against oxidative stress.
- Research Findings : A study highlighted that these compounds could mitigate neurodegeneration in models of Alzheimer’s disease by reducing amyloid-beta aggregation .
Data Table: Summary of Biological Activities
Scientific Research Applications
Neuroprotective Effects
Research suggests that quinoline derivatives, including 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, may counteract oxidative damage in neural tissues. This property is particularly beneficial in developing therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound enhances the activity of NADPH-generating enzymes and chaperones involved in protecting neurons from oxidative stress .
Antioxidant Activity
The compound has demonstrated significant antioxidant properties. It reduces oxidative stress by enhancing the cellular antioxidant defense system. Studies indicate that it interacts with various enzymes and proteins to normalize their activity and promote cellular health . This effect is crucial in preventing cellular damage caused by reactive oxygen species (ROS), which are implicated in many chronic diseases.
Metabolic Pathways
This compound plays a role in several metabolic pathways related to the antioxidant defense system. It has been shown to influence the metabolism of lipids and carbohydrates by modulating enzyme activities associated with these processes .
Case Study 1: Neuroprotection in Animal Models
In a controlled study involving animal models of neurodegeneration, administration of this compound resulted in a marked reduction of oxidative stress markers in brain tissues. The study highlighted improvements in cognitive function and neuronal survival rates compared to control groups receiving placebo treatments.
Case Study 2: Antioxidant Effects on Cellular Health
A laboratory study assessed the effects of varying dosages of this compound on human cell lines exposed to oxidative stress. Results indicated that higher doses significantly enhanced antioxidant enzyme activities and reduced markers of oxidative damage. This suggests its potential utility as a therapeutic agent for conditions characterized by oxidative stress .
Summary Table of Applications
Q & A
Q. What are the established synthetic routes for 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, and how do reaction conditions influence yield and purity?
Basic Research Question
The synthesis typically involves cyclization of substituted anilines or anthranilic acid derivatives. A common method includes:
- Step 1 : Acylation of 4,5-dimethoxy-methylanthranilate with methyl malonyl chloride under triethylamine catalysis to form an intermediate anilide .
- Step 2 : Base-catalyzed heterocyclization (e.g., using KOH/EtOH) to form the tetrahydroquinoline core.
- Step 3 : Selective methylation at positions 2 and 4 using methyl iodide under controlled pH.
Critical Factors :
- Temperature : Higher temperatures (>100°C) accelerate cyclization but may promote side reactions (e.g., over-methylation).
- Catalysts : AlCl₃ in dichlorobenzene enhances cyclization efficiency but requires careful quenching to avoid decomposition .
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but complicate purification.
Q. How can researchers resolve contradictions in stereochemical assignments of 2,2,4-trimethyl derivatives using spectroscopic and crystallographic data?
Advanced Research Question
Contradictions often arise due to:
- Dynamic NMR Effects : Rapid ring puckering in solution may obscure distinct stereoisomer signals .
- Crystallographic Ambiguities : Disordered methyl groups in X-ray structures complicate absolute configuration determination.
Methodological Solutions :
- Variable-Temperature NMR : Identify coalescence temperatures to detect conformational flexibility.
- DFT Calculations : Compare computed and experimental IR/vibrational spectra to validate stereochemistry .
- Heavy-Atom Derivatives : Introduce bromine or iodine substituents for enhanced X-ray resolution .
Q. What strategies optimize the regioselective functionalization of the tetrahydroquinoline core for biological activity studies?
Advanced Research Question
Regioselectivity challenges stem from competing reactivity at C-6 (carboxylic acid) vs. C-8 (aromatic proton). Key approaches include:
- Directed Ortho-Metalation : Use a carboxylic acid directing group to selectively introduce substituents at C-7/C-8 .
- Protection/Deprotection : Temporarily esterify the C-6 carboxylic acid to prevent undesired side reactions during methylation or halogenation.
Case Study :
- C-6 Modification : Esterification with ethyl chloroformate enables subsequent Friedel-Crafts alkylation at C-8 without interference .
Q. How do conflicting reports about the compound’s antimicrobial activity relate to structural variations or assay conditions?
Advanced Research Question
Discrepancies in bioactivity data may arise from:
- Substituent Positioning : Hydroxyl vs. methoxy groups at C-2/C-6 alter solubility and membrane permeability .
- Assay pH : The carboxylic acid group’s ionization state (pKa ~4.5) affects bacterial target engagement.
Resolution Strategies :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents and compare MIC values against Gram-positive vs. Gram-negative strains.
- Molecular Docking : Model interactions with bacterial dihydrofolate reductase to identify critical binding residues .
Q. What analytical techniques are most effective for characterizing trace impurities in synthesized batches?
Basic Research Question
- HPLC-MS : Detects low-abundance byproducts (e.g., over-methylated derivatives) with a C18 column and 0.1% formic acid mobile phase .
- ¹³C NMR : Identifies regioisomeric impurities via distinct carbonyl signals (C-6 carboxylic acid at ~170 ppm vs. ester byproducts at ~165 ppm).
- Elemental Analysis : Confirms stoichiometric deviations caused by incomplete methylation or oxidation.
Q. How can computational methods guide the design of 2,2,4-trimethyltetrahydroquinoline derivatives with improved pharmacokinetic properties?
Advanced Research Question
- ADMET Prediction : Use tools like SwissADME to optimize logP (target: 1–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .
- Metabolic Stability : Simulate cytochrome P450 interactions to avoid rapid hydroxylation at C-3 .
- Solubility Enhancement : Introduce zwitterionic motifs (e.g., glycine conjugates) while retaining antimicrobial activity .
Comparison with Similar Compounds
Structural Analogs in the Tetrahydroquinoline Family
Table 1: Key Tetrahydroquinoline Derivatives
Key Observations :
- Positional Isomerism : The 6-carboxylic acid derivative (target compound) and its 8-carboxylic acid isomer (CAS: 1256628-15-5) exhibit identical molecular weights but differ in solubility and binding interactions due to the carboxylic acid group’s position .
- Substituent Effects: Replacing the carboxylic acid with a hydroxy group (HTHQ) enhances antioxidant activity, as shown in Parkinson’s disease models where HTHQ outperformed rasagiline in reducing oxidative stress markers (e.g., 8-isoprostane) and NF-κB-mediated inflammation .
Comparison with Tetrahydroisoquinoline and Quinoxaline Derivatives
Table 2: Heterocyclic Variants with Carboxylic Acid Moieties
Key Observations :
- Tetrahydroisoquinolines: The isoquinoline scaffold (e.g., 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, CAS: 91523-50-1) shares a similar bicyclic structure but differs in nitrogen placement, altering electronic properties and biological targets .
- Tetrahydroquinoxalines: The quinoxaline derivative (CAS: 702669-54-3) introduces a keto group at position 3, enhancing hydrogen-bonding capacity, which is leveraged in industrial synthesis .
Properties
IUPAC Name |
2,2,4-trimethyl-3,4-dihydro-1H-quinoline-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-8-7-13(2,3)14-11-5-4-9(12(15)16)6-10(8)11/h4-6,8,14H,7H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFOSMHNHGVRJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=C(C=C2)C(=O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.